molecular formula C23H34O6 B13719338 Hydrallostane 21-acetate

Hydrallostane 21-acetate

Cat. No.: B13719338
M. Wt: 406.5 g/mol
InChI Key: BWCPGWRDUCWIIR-PDGAMHHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrallostane 21-acetate is a derivative of cortisol, a steroid hormone produced by the adrenal cortex. It has the molecular formula C23H34O6 and a molecular weight of 406.51 . This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrallostane 21-acetate can be synthesized through the epoxide opening with hydrogen fluoride in dimethylformamide, followed by the Ringold-Stork protocol . The final product is obtained through hydrolysis, yielding dexamethasone-21-acetate, which is a closely related compound.

Industrial Production Methods

The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process typically includes multiple steps of purification and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Hydrallostane 21-acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of ketones or aldehydes.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride, dimethylformamide, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as dexamethasone-21-acetate and other corticosteroid derivatives .

Scientific Research Applications

Hydrallostane 21-acetate has a wide range of applications in scientific research:

Mechanism of Action

Hydrallostane 21-acetate exerts its effects by binding to specific receptors in the body, such as the glucocorticoid receptor. This binding leads to the activation or repression of various genes, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .

Comparison with Similar Compounds

Hydrallostane 21-acetate can be compared with other similar compounds, such as:

    Dexamethasone: A potent synthetic corticosteroid with similar anti-inflammatory properties.

    Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.

    Prednisolone: Another synthetic corticosteroid used in the treatment of various inflammatory and autoimmune conditions.

The uniqueness of this compound lies in its specific molecular structure, which allows for targeted therapeutic effects with potentially fewer side effects compared to other corticosteroids .

Conclusion

This compound is a versatile compound with significant applications in scientific research and medicine. Its unique chemical properties and mechanisms of action make it a valuable tool in the development of new therapeutic agents and the study of various biological processes.

Properties

Molecular Formula

C23H34O6

Molecular Weight

406.5 g/mol

IUPAC Name

[2-[(5S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3/t14-,16-,17-,18-,20+,21-,22-,23-/m0/s1

InChI Key

BWCPGWRDUCWIIR-PDGAMHHOSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.